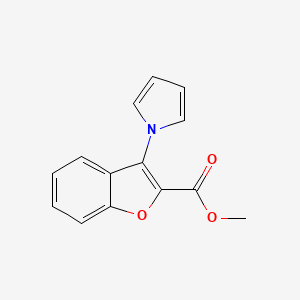

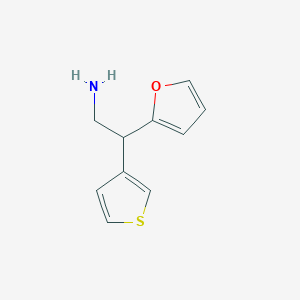

![molecular formula C15H12O4 B2440216 4-[(4-Formylphenoxy)methyl]benzoic acid CAS No. 428468-34-2](/img/structure/B2440216.png)

4-[(4-Formylphenoxy)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(4-Formylphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 428468-34-2 . It has a molecular weight of 256.26 . It is a solid at room temperature and is stored in a refrigerator .

Molecular Structure Analysis

The IUPAC name of this compound is 4-[(4-formylphenoxy)methyl]benzoic acid . The InChI Code is 1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18) .Physical And Chemical Properties Analysis

“4-[(4-Formylphenoxy)methyl]benzoic acid” is a solid at room temperature . It has a molecular weight of 256.26 . The compound is stored in a refrigerator .Scientific Research Applications

Liquid Crystal Synthesis

4-[(4-Formylphenoxy)methyl]benzoic acid has been identified as an intermediate in the synthesis of various liquid crystals, particularly in the domain of ferroelectric and antiferroelectric liquid crystals. The synthesis processes typically involve a series of steps including methylation, acylation, and reduction, demonstrating the compound's pivotal role in developing advanced liquid crystal materials (Dou Qing, 2000).

Pharmacokinetics

There's significant interest in the pharmacokinetic properties of similar benzoic acid derivatives. For instance, a study focused on benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, exploring its pharmacokinetics in rats via both intravenous and oral administrations. This research is indicative of a broader interest in the metabolic pathways and bioavailability of benzoic acid derivatives in medical research (Haoran Xu et al., 2020).

Environmental Applications

4-[(4-Formylphenoxy)methyl]benzoic acid and its derivatives could potentially be relevant in environmental applications, such as the degradation of pollutants. Studies on the degradation pathways of similar compounds, like m-cresol into benzoic acid, indicate potential applications in waste treatment and environmental remediation (K. Londry & P. Fedorak, 1993).

Plant Growth Regulation

Research has been conducted on the physiological activity of benzoic acids in plant growth regulation. This includes exploring the effects of various substituted benzoic acids, which could imply potential agricultural applications for 4-[(4-Formylphenoxy)methyl]benzoic acid in influencing plant growth and development (Mary B. Pybus et al., 1959).

Synthesis of Other Compounds

This compound could also play a role in the synthesis of other important chemical compounds. For example, the synthesis of 4-OH benzoic acid from phenol and CO2, using a Carboxylase enzyme, highlights the utility of benzoic acid derivatives in creating environmentally friendly synthetic pathways (M. Aresta et al., 1998).

Supramolecular Liquid Crystals

Studies have been done on the induction of supramolecular liquid crystal phases through hydrogen-bonding interactions involving benzoic acids. This suggests potential applications in the development of new materials with unique physical properties (M. Naoum et al., 2010).

Analytical Applications

Investigations into the use of benzoic acid derivatives as acid-base indicators in analytical chemistry have been reported. This could point to applications of 4-[(4-Formylphenoxy)methyl]benzoic acid in analytical methods and techniques (W. Kofie et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-[(4-formylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWZTMPNUCKOTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)

![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)

![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)